Tetradecyltrimethylammonium bromide

Description

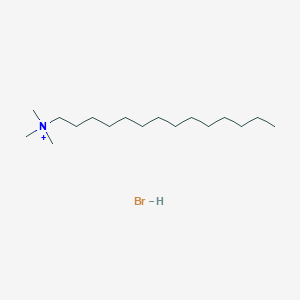

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetradecyltrimethylammonium Bromide: A Comprehensive Technical Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetradecyltrimethylammonium bromide (TTAB), a quaternary ammonium (B1175870) salt, is a versatile cationic surfactant with a wide range of applications in the modern laboratory. Its amphipathic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to self-assemble into micelles in aqueous solutions and adsorb at interfaces. These properties make it an invaluable tool in diverse fields such as molecular biology, nanotechnology, and analytical chemistry. This technical guide provides an in-depth overview of the core laboratory uses of TTAB, complete with experimental protocols, quantitative data, and visual representations of key processes.

Core Properties and Micellization Behavior

TTAB's utility in the laboratory is intrinsically linked to its physicochemical properties, most notably its ability to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter that is influenced by various factors including temperature and the presence of electrolytes.[1][2]

Quantitative Data on TTAB Micellization

The following tables summarize key quantitative data related to the micellization of TTAB under different conditions.

| Temperature (°C) | CMC in Pure Water (mM) | Reference |

| 25 | 3.80 | [1] |

| 30 | 3.67 | [1] |

| 35 | 4.02 | [1] |

| 40 | 4.01 | [1] |

Table 1: Critical Micelle Concentration (CMC) of TTAB in Pure Water at Different Temperatures. The CMC of TTAB in pure water shows a slight variation with temperature.[1]

| Salt | Salt Concentration (mM) | CMC of TTAB (mM) | Reference |

| Sodium Bromide (NaBr) | 10 | ~2.5 | This is an approximate value derived from graphical data in a research paper. |

| Sodium Bromide (NaBr) | 50 | ~1.0 | This is an approximate value derived from graphical data in a research paper. |

| Sodium Chloride (NaCl) | 100 | Varies | The presence of salt generally lowers the CMC of ionic surfactants. |

Table 2: Effect of Salt on the Critical Micelle Concentration (CMC) of TTAB at 25°C. The addition of salt, such as sodium bromide, significantly decreases the CMC of TTAB due to the shielding of the electrostatic repulsion between the cationic head groups.

The aggregation number , which is the average number of surfactant molecules in a single micelle, is another crucial parameter. This can be determined experimentally using techniques such as fluorescence quenching.[3][4] For TTAB, aggregation numbers can vary depending on the experimental conditions but are typically in the range of 50-100.

Key Laboratory Applications

TTAB's unique properties are leveraged in a variety of laboratory procedures, including DNA extraction, nanoparticle synthesis, and biochemical assays.

DNA Extraction from Plant Tissues

Cationic surfactants are a cornerstone of many protocols for isolating high-quality DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream molecular biology applications. While Cetyltrimethylammonium bromide (CTAB) is more commonly cited, TTAB shares a similar structure and function and can be used in similar protocols. The cationic headgroup of TTAB interacts with the negatively charged phosphate (B84403) backbone of DNA, and under specific salt conditions, this allows for the selective precipitation of DNA, leaving contaminants in solution.

This protocol is a generalized method adapted from various sources and can be optimized for specific plant species.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

CTAB/TTAB Extraction Buffer (2% (w/v) CTAB or TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP)

-

2-Mercaptoethanol or β-mercaptoethanol (add to extraction buffer just before use to a final concentration of 0.2% (v/v))

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol (B130326) (ice-cold)

-

70% Ethanol (B145695) (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile deionized water

-

RNase A (10 mg/mL)

Procedure:

-

Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB/TTAB extraction buffer with 2-mercaptoethanol. Vortex thoroughly to create a slurry.

-

Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.

-

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

-

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

-

Add 2/3 volume of ice-cold isopropanol to the aqueous phase. Mix gently by inversion to precipitate the DNA. A stringy white precipitate should become visible.

-

Incubate at -20°C for at least 30 minutes to enhance precipitation.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water.

-

Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.

-

Store the purified DNA at -20°C.

Figure 1: DNA Extraction Workflow using Cationic Surfactants.

Synthesis of Nanoparticles

TTAB is widely employed as a stabilizing or capping agent in the synthesis of various metallic nanoparticles, including gold (Au) and silver (Ag) nanoparticles.[5][6] The surfactant molecules form a bilayer or a micellar structure around the growing nanoparticles, preventing their aggregation and controlling their size and shape. The positively charged head groups of TTAB can also influence the surface charge of the resulting nanoparticles, which is a critical factor for their subsequent applications.

This protocol is a representative example of a seed-mediated approach where a surfactant like TTAB or CTAB is crucial.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O) solution (0.01 M)

-

Sodium borohydride (B1222165) (NaBH₄) solution (0.01 M, ice-cold)

-

Cetyltrimethylammonium bromide (CTAB) or this compound (TTAB) solution (0.2 M)

-

Ascorbic acid solution (0.1 M)

-

Silver nitrate (B79036) (AgNO₃) solution (0.004 M)

-

Deionized water

Procedure:

Part A: Synthesis of Gold Nanoparticle Seeds

-

To a 20 mL vial, add 5 mL of 0.2 M CTAB/TTAB solution.

-

Add 5 mL of 0.0005 M HAuCl₄ solution. Mix gently by inversion.

-

Add 0.6 mL of ice-cold 0.01 M NaBH₄ solution. The solution should turn brownish-yellow.

-

Stir vigorously for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.

Part B: Growth of Gold Nanorods

-

To a 50 mL flask, add 5 mL of 0.2 M CTAB/TTAB solution.

-

Add a specific volume of 0.004 M AgNO₃ solution (e.g., 250 µL, this can be varied to tune the nanorod aspect ratio).

-

Add 5 mL of 0.001 M HAuCl₄ solution. Mix gently by inversion until the solution becomes colorless.

-

Add 70 µL of 0.1 M ascorbic acid. The solution will remain colorless.

-

Finally, add 12 µL of the aged seed solution from Part A.

-

Mix gently by inversion and leave the solution undisturbed at 28-30°C for several hours (e.g., 2-4 hours). The color of the solution will gradually change as the nanorods form.

-

The resulting gold nanorods can be purified by centrifugation and resuspension in fresh CTAB/TTAB solution.

Figure 2: Seed-Mediated Gold Nanorod Synthesis Workflow.

Biochemical Assays: Capillary Electrophoresis

In capillary electrophoresis (CE), TTAB can be used as a dynamic or adsorbed coating on the inner surface of the fused-silica capillary.[7][8] The positively charged head groups of TTAB interact with the negatively charged silanol (B1196071) groups on the capillary wall, effectively reversing the electroosmotic flow (EOF) or modifying its magnitude. This is particularly useful for the separation of proteins and other biomolecules, as it can minimize their adsorption to the capillary wall, thereby improving peak shape and resolution.[7][9]

This protocol describes a general procedure for dynamically coating a capillary with a cationic surfactant like TTAB for protein analysis.

Materials:

-

Fused-silica capillary

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Running buffer (e.g., 20 mM phosphate buffer, pH 7.4)

-

TTAB solution (e.g., 0.01% w/v in running buffer)

-

Protein sample

Procedure:

-

Capillary Pre-conditioning:

-

Flush the new capillary with 0.1 M NaOH for 20 minutes.

-

Flush with deionized water for 10 minutes.

-

Flush with the running buffer for 10 minutes.

-

-

Dynamic Coating:

-

Flush the capillary with the TTAB solution for 10-15 minutes. This allows the surfactant to adsorb to the capillary wall.

-

-

Equilibration:

-

Flush the capillary with the running buffer for 10 minutes to remove excess, unbound TTAB and to equilibrate the coated surface.

-

-

Sample Injection and Separation:

-

Inject the protein sample using either hydrodynamic or electrokinetic injection.

-

Apply the separation voltage. The separation conditions (voltage, temperature, buffer composition) will need to be optimized for the specific proteins of interest.

-

-

Inter-run Washing:

-

Between runs, it is often necessary to perform a brief wash sequence to maintain the integrity of the dynamic coating. This may involve a short flush with the TTAB solution followed by the running buffer.

-

Signaling Pathways and Logical Relationships

The fundamental principle behind the utility of TTAB as a surfactant is its self-assembly into micelles in aqueous solutions. This process is a key logical relationship to visualize.

Figure 3: Micelle Formation of TTAB.

Conclusion

This compound is a highly effective and versatile cationic surfactant with significant applications in modern research laboratories. Its ability to form micelles, interact with charged molecules, and modify surfaces makes it an indispensable tool for DNA extraction, nanoparticle synthesis, and advanced analytical techniques like capillary electrophoresis. Understanding its fundamental properties and the detailed experimental protocols for its use, as outlined in this guide, will enable researchers, scientists, and drug development professionals to harness the full potential of this valuable chemical reagent.

References

- 1. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of this compound and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-step synthesis of cetyltrimethylammonium bromide stabilized spherical gold nanoparticles | Semantic Scholar [semanticscholar.org]

- 7. web.stanford.edu [web.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Myristyltrimethylammonium Bromide vs. Cetrimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Myristyltrimethylammonium bromide (MTAB) and Cetrimide, focusing on their chemical properties, mechanisms of action, and applications in research and drug development. This document is intended to serve as a valuable resource for professionals in the pharmaceutical and biotechnology sectors.

Executive Summary

Myristyltrimethylammonium bromide (MTAB) is a specific quaternary ammonium (B1175870) compound (QAC) with a 14-carbon alkyl chain. Cetrimide, conversely, is not a single chemical entity but rather an antiseptic agent composed of a mixture of QACs, predominantly MTAB, with smaller quantities of dodecyltrimethylammonium (B156365) bromide (C12) and hexadecyltrimethylammonium bromide (C16). While both exhibit broad-spectrum antimicrobial and surfactant properties by disrupting microbial cell membranes, MTAB's singular chemical identity allows for more specific applications, such as the inhibition of dynamin-mediated endocytosis. This guide will dissect these nuances, providing detailed data, experimental protocols, and visual representations of their mechanisms of action.

Physicochemical Properties

A clear understanding of the physicochemical properties of MTAB and the principal components of Cetrimide is fundamental to their application. The following table summarizes key quantitative data for these compounds.

| Property | Myristyltrimethylammonium Bromide (MTAB) / Trimethyltetradecylammonium bromide | Dodecyltrimethylammonium Bromide (DTAB) | Hexadecyltrimethylammonium Bromide (CTAB) | Cetrimide (Mixture) |

| Synonyms | TTAB, Tetradonium bromide | DTAB, Laurtrimonium bromide | CTAB, Cetrimonium bromide | Alkyltrimethylammonium bromide |

| Chemical Formula | C₁₇H₃₈BrN | C₁₅H₃₄BrN | C₁₉H₄₂BrN | Mixture |

| Molecular Weight ( g/mol ) | 336.40 | 308.35 | 364.46 | Variable |

| Melting Point (°C) | 245-250 | 246 | 248-251 | 232-247 (decomposes)[1] |

| Solubility in Water | Soluble (20 g/100 mL) | Freely soluble | Soluble | Freely soluble[1] |

| Critical Micelle Concentration (CMC) | 4-5 mM | ~15 mM | 0.92 mM | ~0.01% |

Antimicrobial Activity

Both MTAB and Cetrimide are potent antimicrobial agents, effective against a broad range of Gram-positive and some Gram-negative bacteria. Their primary mechanism of antimicrobial action involves the disruption of the cell membrane. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of membrane integrity and leakage of cellular contents.[2][3]

The length of the alkyl chain plays a crucial role in the antimicrobial efficacy of these compounds. Generally, QACs with alkyl chains of 12-16 carbons exhibit the highest biocidal activity.[4]

Quantitative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for MTAB and Cetrimide against various microorganisms. It is important to note that as Cetrimide is a mixture, its activity reflects the combined effects of its components.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Cetrimide | 0.016 - 2.048 (µ g/100 µl) | ResearchGate |

| Pseudomonas aeruginosa | Cetrimide | 400 | PubMed Central |

| E. coli | Cetrimide | 50 | PubMed Central |

| Staphylococcus aureus | Cetrimide | 6.25 | PubMed Central |

| Streptococcus mutans | MTAB (in dental resin) | Antibacterial activity at 0.5 wt% | PubMed |

| Methicillin-resistant Staphylococcus aureus (MRSA) | CTAB (in AgNPs) | 15.6-62.5 | PubMed |

Mechanisms of Action

While both substances share a primary mechanism of membrane disruption, MTAB has been identified as a specific inhibitor of dynamin, a GTPase involved in endocytosis.

Cetrimide: Bacterial Membrane Disruption

Cetrimide's cationic surfactant properties are central to its antimicrobial action. The positively charged headgroup electrostatically interacts with the negatively charged phospholipids (B1166683) and lipopolysaccharides in the bacterial membrane. The hydrophobic alkyl tail then penetrates the hydrophobic core of the lipid bilayer, leading to disorganization, increased permeability, and eventual cell lysis.[2][3]

References

- 1. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 3. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Tetradecyltrimethylammonium Bromide (TTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrimethylammonium bromide (TTAB) is a cationic surfactant with a long alkyl chain and a quaternary ammonium (B1175870) head group. This amphipathic structure confers upon it surface-active properties that are exploited in various industrial and research applications. In the biomedical and pharmaceutical fields, TTAB is of particular interest for its ability to interact with and disrupt biological membranes, making it a potential tool for drug delivery and as an antimicrobial agent. Understanding the precise mechanism of action of TTAB at the molecular level is crucial for harnessing its potential while mitigating its inherent cytotoxicity. This guide provides a comprehensive technical overview of the core mechanisms by which TTAB exerts its effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Physicochemical Properties and Micellization

The fundamental action of any surfactant is dictated by its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 3.5 - 4.0 mM | Aqueous solution, 25°C |

| Molecular Weight | 336.4 g/mol | |

| Aggregation Number | ~80 | Aqueous solution, 25°C |

The CMC is a critical parameter as the biological effects of TTAB can differ significantly below and above this concentration. Below the CMC, TTAB exists predominantly as monomers, which can individually insert into lipid bilayers. Above the CMC, TTAB monomers are in equilibrium with micelles, which can act as reservoirs for monomers and can also interact with biological structures in a more complex manner.

Core Mechanism of Action: Interaction with Biological Membranes

The primary target of TTAB in biological systems is the cell membrane. The cationic quaternary ammonium headgroup of TTAB interacts electrostatically with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497), while the hydrophobic tetradecyl tail inserts into the lipid bilayer core. This insertion disrupts the ordered structure of the lipid bilayer, leading to a cascade of events.

Membrane Permeabilization and Leakage

The insertion of TTAB monomers into the lipid bilayer increases the fluidity and permeability of the membrane. At lower concentrations, this can lead to the formation of transient pores, causing leakage of ions and small molecules. At higher concentrations, particularly above the CMC, TTAB can lead to the complete solubilization of the membrane, a process akin to detergent-induced lysis.

Experimental Protocol: Liposome (B1194612) Leakage Assay

This assay quantitatively measures the ability of TTAB to induce leakage from artificial lipid vesicles (liposomes).

Materials:

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylserine to mimic a mammalian cell membrane)

-

Fluorescent dye (e.g., carboxyfluorescein)

-

Quencher (if using a self-quenching dye)

-

TTAB solutions of varying concentrations

-

Buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column

-

Fluorometer

Methodology:

-

Liposome Preparation:

-

A lipid film is prepared by dissolving the desired lipid mixture in an organic solvent and then evaporating the solvent under vacuum.

-

The lipid film is hydrated with a buffer solution containing a high concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein). At this concentration, the dye self-quenches.

-

The resulting multilamellar vesicles are subjected to freeze-thaw cycles and then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar liposomes of a uniform size.

-

-

Purification:

-

Free, unencapsulated dye is removed from the liposome suspension by size-exclusion chromatography.

-

-

Leakage Assay:

-

The purified liposomes are diluted in buffer in a cuvette.

-

A baseline fluorescence reading is taken.

-

A solution of TTAB is added to the cuvette to achieve the desired final concentration.

-

The increase in fluorescence is monitored over time. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence as self-quenching is relieved.

-

As a positive control for 100% leakage, a detergent known to completely solubilize the liposomes (e.g., Triton X-100) is added at the end of the experiment.[1][2][3]

-

-

Data Analysis:

-

The percentage of leakage is calculated using the following formula:

where:

-

F_t is the fluorescence at time t after adding TTAB.

-

F_0 is the initial baseline fluorescence.

-

F_max is the maximum fluorescence after adding the solubilizing detergent.

-

-

Quantitative Data: TTAB-Induced Hemolysis

A common method to quantify the membrane-disrupting activity of a compound is to measure its ability to lyse red blood cells (hemolysis).

| TTAB Concentration (µg/mL) | Hemolysis (%) |

| 1 | 5.2 ± 1.1 |

| 5 | 28.7 ± 3.5 |

| 10 | 65.1 ± 5.2 |

| 20 | 92.4 ± 2.8 |

| 50 | 98.9 ± 0.8 |

Data are representative and may vary depending on experimental conditions.

Experimental Protocol: Hemolysis Assay

This assay quantifies the lytic effect of TTAB on red blood cells.[4][5]

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

TTAB solutions of varying concentrations

-

Triton X-100 (for 100% hemolysis control)

-

Centrifuge

-

Spectrophotometer

Methodology:

-

RBC Preparation:

-

Whole blood is centrifuged to pellet the RBCs.

-

The plasma and buffy coat are removed.

-

The RBCs are washed three times with PBS by repeated centrifugation and resuspension.

-

A final suspension of RBCs is prepared in PBS (e.g., 2% v/v).

-

-

Hemolysis Assay:

-

In a series of microcentrifuge tubes, the RBC suspension is incubated with different concentrations of TTAB for a specified time (e.g., 1 hour) at 37°C.

-

A negative control (RBCs in PBS only) and a positive control (RBCs with a final concentration of 0.1% Triton X-100 for 100% hemolysis) are included.

-

After incubation, the tubes are centrifuged to pellet intact RBCs and cell debris.

-

-

Quantification:

-

The supernatant, containing the released hemoglobin, is transferred to a 96-well plate.

-

The absorbance of the supernatant is measured at a wavelength of 540 nm.

-

-

Data Analysis:

-

The percentage of hemolysis is calculated as follows:

-

Interaction with Proteins and Enzyme Inhibition

In addition to its effects on lipid membranes, TTAB can interact with and denature proteins. The hydrophobic tail of TTAB can bind to the hydrophobic regions of proteins, disrupting their tertiary and secondary structures. This denaturation can lead to a loss of protein function, including the inhibition of enzyme activity.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon interaction with molecules like TTAB.[6][7][8][9][10]

Materials:

-

Purified protein of interest

-

Buffer appropriate for the protein

-

TTAB solutions of varying concentrations

-

CD spectropolarimeter

Methodology:

-

Sample Preparation:

-

A solution of the purified protein is prepared in a suitable buffer. The buffer should not have a high absorbance in the far-UV region (190-250 nm).

-

The protein concentration should be accurately determined.

-

-

CD Measurement:

-

A baseline CD spectrum of the buffer alone is recorded.

-

The CD spectrum of the protein solution is recorded in the far-UV region.

-

TTAB is titrated into the protein solution, and a CD spectrum is recorded after each addition.

-

-

Data Analysis:

-

The buffer baseline is subtracted from each protein spectrum.

-

The resulting spectra are converted to mean residue ellipticity [θ].

-

The changes in the CD spectrum, particularly at wavelengths characteristic of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm), are analyzed to determine the effect of TTAB on the protein's secondary structure.

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

-

Cellular Effects: Cytotoxicity and Induction of Cell Death

The membrane-disrupting and protein-denaturing properties of TTAB ultimately lead to cytotoxicity. The specific mode of cell death induced by TTAB can vary depending on its concentration and the cell type. At lower concentrations, TTAB may trigger programmed cell death pathways, such as apoptosis, while at higher concentrations, it can cause rapid cell lysis through necrosis.

Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Quantitative Data: IC50 Values of TTAB on Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | 15.8 |

| MCF-7 | Human Breast Adenocarcinoma | 22.4 |

| HeLa | Human Cervical Cancer | 18.2 |

| HEK293 | Human Embryonic Kidney (non-cancerous) | 35.1 |

These values are representative and can vary based on experimental conditions such as incubation time and cell density.[9][11][12][13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TTAB solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of TTAB.

-

Control wells with medium alone (blank) and cells with medium but no TTAB (vehicle control) are included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

-

Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

The absorbance of the blank wells is subtracted from all other readings.

-

Cell viability is expressed as a percentage of the vehicle control:

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the TTAB concentration and fitting the data to a dose-response curve.

-

Induction of Apoptosis and Necrosis

TTAB can induce both apoptosis and necrosis, which are distinct forms of cell death.

-

Apoptosis is a programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of proteases called caspases.

-

Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for apoptosis and necroptosis, which can be triggered by cellular stress induced by TTAB.

References

- 1. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cohnlg.com [cohnlg.com]

- 7. cohnlg.com [cohnlg.com]

- 8. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fr.com [fr.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetradecyltrimethylammonium Bromide: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyltrimethylammonium bromide (TTAB), a quaternary ammonium (B1175870) compound and cationic surfactant, has garnered significant attention in various scientific domains. This technical guide provides a comprehensive overview of its discovery, synthesis, and key physicochemical properties. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates a critical biological application of TTAB as a dynamin inhibitor, with its mechanism of action illustrated through a detailed signaling pathway diagram. This document serves as a vital resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development.

Discovery and Overview

This compound, also known by its synonyms Myristyltrimethylammonium bromide (MTAB) and the trade name Cetrimide, is a quaternary ammonium salt.[1] Its structure consists of a 14-carbon alkyl chain (tetradecyl group) attached to a positively charged trimethylammonium head, with a bromide anion.[2] This amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, underpins its utility as a cationic surfactant.

While the specific historical account of TTAB's first synthesis is not extensively documented in readily available literature, its development is rooted in the broader exploration of quaternary ammonium compounds, which began in the early 20th century. These compounds were initially investigated for their antimicrobial properties. TTAB's synthesis follows the principles of the Menshutkin reaction, a fundamental method for preparing quaternary ammonium salts discovered in 1890.

Synthesis of this compound

The primary route for the synthesis of this compound is the Menshutkin reaction . This reaction involves the nucleophilic substitution of a tertiary amine, in this case, trimethylamine (B31210), with an alkyl halide, 1-bromotetradecane (B124005).[2]

Experimental Protocol: Synthesis

This protocol is based on the established Menshutkin reaction for the synthesis of quaternary ammonium salts.

Materials:

-

1-Bromotetradecane (Myristyl bromide)

-

Trimethylamine (solution in ethanol (B145695) or as a condensed gas)

-

Ethanol, anhydrous

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromotetradecane in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric excess of trimethylamine solution to the cooled solution with continuous stirring. If using gaseous trimethylamine, it can be condensed into the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 24 hours. The formation of a white precipitate indicates the progress of the reaction.

-

After 24 hours, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.

-

The crude product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

Expected Yield: A reported yield for a similar synthesis is approximately 74%.

Experimental Protocol: Purification

Purification of the crude this compound is typically achieved by recrystallization.[3]

Procedure:

-

Dissolve the crude TTAB in a minimal amount of hot acetone or a mixture of acetone and methanol (B129727) (>5%) or ethanol.[3]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further, cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold diethyl ether to remove any residual soluble impurities.[3]

-

Dry the purified crystals in a vacuum oven at 60°C.[3]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₈BrN | [4] |

| Molecular Weight | 336.39 g/mol | [4] |

| CAS Number | 1119-97-7 | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 245-250 °C | [3][4] |

| Solubility in Water | 100 g/L | [4] |

| Bulk Density | 600 kg/m ³ | [4] |

| Critical Micelle Concentration (CMC) | ~3.5 mM |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of TTAB exhibits characteristic absorption bands corresponding to its molecular structure.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2921 | Asymmetric stretching of alkyl chains (C-H) | [5] |

| 2852 | Symmetric stretching of alkyl chains (C-H) | [5] |

| ~1470 | Symmetric and asymmetric stretching of C-H | [5] |

| 964 | C-N⁺ stretching | [5] |

| 913 | C-H trans out-of-plane bending | [5] |

| ~720 | C-H cis out-of-plane bending | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the structural confirmation of TTAB. While specific peak assignments require access to spectral data, typical chemical shift regions are as follows:

-

¹H NMR: The spectrum would show a characteristic singlet for the nine protons of the three methyl groups on the nitrogen atom, signals for the methylene (B1212753) groups of the long alkyl chain, and a triplet for the terminal methyl group of the tetradecyl chain.

-

¹³C NMR: The spectrum would display distinct signals for the methyl carbons attached to the nitrogen, the methylene carbons of the alkyl chain, and the terminal methyl carbon.

Mechanism of Action: Dynamin Inhibition

This compound, under the synonym Myristyltrimethylammonium bromide (MiTMAB), is a known inhibitor of dynamin GTPase activity.[6] Dynamins are large GTPases essential for the scission of newly formed vesicles from the parent membrane during endocytosis.

MiTMAB exerts its inhibitory effect by targeting the interaction between dynamin and phospholipids.[6] Specifically, it is believed to interact with the pleckstrin homology (PH) domain of dynamin, which is responsible for binding to phosphoinositides on the membrane. This interference prevents the recruitment and assembly of dynamin at the necks of budding vesicles, thereby inhibiting vesicle scission and endocytosis.[6]

Applications

The versatile properties of this compound have led to its use in a wide range of applications:

-

Biochemistry and Molecular Biology: As a dynamin inhibitor, it is a valuable tool for studying endocytosis and other cellular trafficking processes.[6]

-

Antimicrobial Agent: Like other quaternary ammonium compounds, TTAB exhibits antimicrobial activity against a broad spectrum of bacteria and fungi.

-

Phase Transfer Catalyst: Its ability to facilitate the transfer of reactants between immiscible phases makes it a useful catalyst in organic synthesis.

-

Surfactant and Emulsifier: It is used in various formulations as a surfactant to reduce surface tension and as an emulsifier to stabilize mixtures of immiscible liquids.

-

Nanoparticle Synthesis: TTAB can act as a templating agent in the synthesis of mesoporous materials and nanoparticles.

Conclusion

This compound is a multifaceted quaternary ammonium compound with significant applications in both research and industry. Its synthesis via the Menshutkin reaction is a straightforward and well-established process. The unique physicochemical properties of TTAB, particularly its surfactant nature and its ability to inhibit dynamin, underscore its importance as a tool for scientific investigation and as a component in various technological applications. This guide provides a foundational understanding for professionals working with this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Basic principles of TTAB in molecular biology

An In-depth Guide to TTAB: Principles and Applications in Molecular Biology

Introduction

A thorough review of scientific literature reveals that the acronym "TTAB" in the field of molecular biology most commonly refers to Tetradecyltrimethylammonium bromide . This compound is a cationic surfactant, a class of molecules that are amphipathic, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature allows TTAB to form micelles in aqueous solutions and interact with both polar and non-polar substances, making it a versatile tool in various laboratory procedures.

While TTAB is a valuable reagent in molecular biology research, it is important to note that it is not known to be a direct participant in cellular signaling pathways in the way that proteins like kinases or transcription factors are. Its primary roles are in the manipulation of biological molecules in vitro. This guide will provide an in-depth look at the core principles of TTAB, its applications, and the experimental protocols where it is frequently used.

Core Principles of this compound (TTAB)

The fundamental principle behind TTAB's utility in molecular biology lies in its properties as a cationic surfactant. Its positively charged head group interacts with negatively charged molecules, such as the phosphate (B84403) backbone of DNA, while its long hydrocarbon tail can disrupt hydrophobic interactions within proteins and cellular membranes.

Micelle Formation

In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC) , TTAB monomers self-assemble into spherical structures called micelles. The hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads form the outer surface, interacting with the surrounding water. The CMC of TTAB is a key parameter in its application, as the formation of micelles is often crucial for its function. The CMC can be influenced by factors such as temperature and the presence of salts or other solutes.

Applications in Molecular Biology

TTAB's properties as a cationic surfactant have led to its use in a variety of molecular biology techniques.

DNA Extraction

One of the most common applications of TTAB is in the extraction and purification of DNA from biological samples. In this context, TTAB is a key component of the CTAB (Cetyltrimethylammonium bromide) extraction buffer, where it serves a similar purpose. The positively charged headgroups of TTAB interact with the negatively charged phosphate backbone of DNA, forming a DNA-TTAB complex. This complex is soluble in the extraction buffer, while polysaccharides and other contaminants are precipitated. This method is particularly effective for isolating DNA from plant tissues, which are often rich in polysaccharides that can interfere with downstream applications.

Solubilization of Proteins and Membranes

The detergent properties of TTAB make it effective at solubilizing proteins, particularly those embedded in cellular membranes. The hydrophobic tails of TTAB can disrupt the lipid bilayer of membranes, allowing for the extraction of membrane proteins. This is a critical step in the study of membrane protein structure and function.

Use in Electrophoresis

TTAB has been utilized in capillary electrophoresis as a surface-active agent to aid in the separation of acidic anionic species. It is believed to form "hemimicelles" on the inner wall of the capillary, which facilitates the separation process. For optimal results, a concentration close to its CMC (approximately 0.4mM) is often used.[1]

Quantitative Data

The physicochemical properties of TTAB are critical for its effective use. The following table summarizes key quantitative data for TTAB.

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~3.5 mM | In pure water at 25°C |

| Molecular Weight | 336.39 g/mol |

Note: The CMC of TTAB can vary depending on the solvent, temperature, and presence of other solutes.

Experimental Protocols

General DNA Extraction Protocol using a TTAB-based Buffer

This protocol provides a general workflow for DNA extraction from plant tissue using a buffer containing TTAB (often in the form of CTAB buffer).

Materials:

-

Plant tissue

-

TTAB Extraction Buffer (2% w/v CTAB or TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% w/v PVP)

-

Chloroform:Isoamyl alcohol (24:1)

-

70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Grind 100 mg of plant tissue in liquid nitrogen to a fine powder.

-

Transfer the powder to a microcentrifuge tube containing 500 µL of pre-warmed (65°C) TTAB Extraction Buffer with 2-mercaptoethanol added just before use.

-

Incubate the mixture at 65°C for 60 minutes with occasional mixing.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add 0.7 volumes of cold isopropanol and mix gently to precipitate the DNA.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

-

Wash the DNA pellet with 500 µL of 70% ethanol.

-

Air dry the pellet and resuspend in 50 µL of TE buffer.

Logical Relationships and Workflows

Below is a diagram illustrating the logical workflow of DNA extraction using a TTAB-based method.

Clarification on "TTAB" in Signaling Pathways

The request for information on TTAB's role in signaling pathways suggests a possible misunderstanding of the acronym. As detailed above, this compound (TTAB) is a laboratory reagent and not a known component of cellular signaling cascades.

It is possible that "TTAB" was a typographical error for other molecules involved in signaling that have similar acronyms. For instance, TAK1-binding proteins (TAB) , such as TAB2 and TAB3 , are crucial adaptor proteins in inflammatory signaling pathways, including those mediated by IL-1 and TNF.[2][3] These proteins are involved in the activation of TAK1 (TGF-β-activated kinase 1) , a key kinase in the NF-κB and MAPK signaling pathways.[4]

Should the intended topic of interest be TAB proteins and their role in signaling, a detailed guide on their function, associated pathways, and relevant experimental protocols can be provided. Please clarify if "TAB" or another signaling molecule was the intended subject of this technical guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of the TAB2-related protein TAB3 in IL-1 and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 4. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Amphiphilic Character of Tetradecyltrimethylammonium Bromide (TTAB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrimethylammonium bromide (TTAB) is a quaternary ammonium (B1175870) compound that belongs to the class of cationic surfactants. Its molecular structure, consisting of a long, hydrophobic alkyl chain and a positively charged hydrophilic head group, imparts a distinct amphiphilic nature. This dual characteristic is the cornerstone of its diverse applications, ranging from its role as a micellar catalyst and a template for nanoparticle synthesis to its use as a permeation enhancer in drug delivery systems. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic behavior of TTAB, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

The Amphiphilic Nature of TTAB: A Molecular Perspective

The defining feature of TTAB is its amphiphilic structure, which comprises two distinct moieties with opposing affinities for polar and non-polar environments.

-

The Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group) forms the non-polar, hydrophobic tail. This long hydrocarbon chain is responsible for TTAB's low solubility in water and its tendency to self-associate to minimize contact with the aqueous environment.

-

The Hydrophilic Head: The trimethylammonium bromide group constitutes the polar, hydrophilic head. The permanent positive charge on the quaternary nitrogen atom ensures strong interactions with polar water molecules.

This molecular dichotomy drives the self-assembly of TTAB molecules in aqueous solutions. At low concentrations, TTAB exists as individual monomers. However, as the concentration increases and reaches a critical point, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously aggregate to form organized structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a positively charged corona at the micelle-water interface. This process is entropically driven by the release of structured water molecules from around the hydrophobic chains.

Quantitative Physicochemical Parameters of TTAB

The behavior of TTAB in solution is characterized by several key physicochemical parameters. The following tables summarize these quantitative data, providing a comparative overview under different conditions.

Table 1: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solutions

| Temperature (°C) | CMC (mM) | Method | Reference |

| 25 | 3.5 - 3.8 | Conductometry | [2] |

| 25 | 3.6 | Tensiometry | [3] |

| 30 | 3.9 | Conductometry | [2] |

| 35 | 4.1 | Tensiometry | [3] |

| 40 | 4.3 | Conductometry | [2] |

Table 2: Aggregation Number (Nagg) of TTAB Micelles

| Temperature (°C) | Nagg | Method | Reference |

| 25 | 75 - 85 | Fluorescence Quenching | [4][5] |

| 30 | ~80 | Fluorescence Quenching | [5] |

| 40 | ~75 | Fluorescence Quenching | [5] |

Table 3: Surface Tension and Thermodynamic Parameters of TTAB Micellization

| Parameter | Value | Conditions | Reference |

| Surface Tension at CMC (γcmc) | 36-38 mN/m | 25°C | [3] |

| Standard Gibbs Free Energy of Micellization (ΔG°m) | -28 to -30 kJ/mol | 25°C | [2] |

| Standard Enthalpy of Micellization (ΔH°m) | -1 to -5 kJ/mol | 25°C | [2] |

| Standard Entropy of Micellization (ΔS°m) | ~80 J/(mol·K) | 25°C | [2] |

Experimental Protocols

The determination of the physicochemical parameters of TTAB is crucial for its application in various research and development fields. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The specific conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases almost linearly with concentration as TTAB exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions. The CMC is determined from the break in the plot of specific conductivity versus concentration.

Materials and Equipment:

-

This compound (TTAB)

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of TTAB (e.g., 50 mM) in deionized water.

-

Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.

-

Immerse the conductivity probe into the water and allow the temperature to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of small, known volumes of the TTAB stock solution to the beaker.

-

After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.

-

Continue the additions until the TTAB concentration is well above the expected CMC.

-

Plot the specific conductivity as a function of the TTAB concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium (B1207926) chloride) that also partitions into the micelles. The fluorescence of the probe is quenched when a quencher molecule is present in the same micelle. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the number of micelles can be determined, and subsequently, the aggregation number can be calculated.[4]

Materials and Equipment:

-

TTAB

-

Pyrene (B120774) (fluorescent probe)

-

Cetylpyridinium chloride (quencher)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a series of TTAB solutions at a concentration significantly above the CMC (e.g., 10 times the CMC).

-

To each TTAB solution, add a constant, low concentration of pyrene (e.g., 1 µM).

-

Prepare a stock solution of the quencher.

-

To each of the TTAB-pyrene solutions, add varying concentrations of the quencher.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of pyrene in each sample using a spectrofluorometer (excitation typically around 335 nm, emission measured at around 373 nm and 384 nm).

-

Plot the ratio of the fluorescence intensity in the absence of quencher (I0) to the intensity in the presence of quencher (I) against the quencher concentration.

-

The data can be fitted to the following equation, derived from Poisson statistics, to determine the aggregation number (Nagg): ln(I0/I) = [Quencher] / ([Surfactant] - CMC) * Nagg

Visualizations

TTAB Micelle Structure

Caption: Schematic of a spherical TTAB micelle in aqueous solution.

Experimental Workflow for CMC Determination by Conductometry

Caption: Workflow for CMC determination using the conductometric method.

Interaction of TTAB with a Lipid Bilayer

Caption: Proposed mechanism of TTAB interaction with a cell membrane.

Mechanism of Membrane Interaction and Disruption

The cationic nature of TTAB plays a crucial role in its interaction with biological membranes, which are typically anionic due to the presence of phosphate (B84403) groups in phospholipids. The initial interaction is driven by electrostatic attraction between the positively charged head group of TTAB and the negatively charged surface of the membrane.[[“]] This is followed by the insertion of the hydrophobic tail of the TTAB monomer into the hydrophobic core of the lipid bilayer.[7]

At concentrations below the CMC, the insertion of individual TTAB monomers can lead to an increase in membrane fluidity and permeability. As the concentration of TTAB in the membrane increases, it can cause significant disruption of the membrane structure. At concentrations at or above the CMC, TTAB micelles can act as reservoirs, supplying monomers to the membrane.[7] This can lead to the solubilization of the membrane, where lipids are extracted from the bilayer to form mixed micelles with TTAB, ultimately leading to cell lysis. This membrane-disrupting property is the basis for TTAB's antimicrobial activity and its use as a permeation enhancer in drug delivery, facilitating the passage of therapeutic agents across cellular barriers.[8][9]

Conclusion

The amphiphilic nature of this compound is the fundamental property that governs its behavior in solution and its interaction with biological systems. The formation of micelles above a critical concentration is a hallmark of its surfactant properties, and the quantitative parameters associated with this process, such as the CMC and aggregation number, are critical for its effective application. The ability of TTAB to interact with and disrupt lipid bilayers underscores its importance in drug delivery and as an antimicrobial agent. A thorough understanding of its physicochemical properties and the mechanisms of its action, as outlined in this guide, is essential for researchers and scientists seeking to harness the full potential of this versatile cationic surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of this compound and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. consensus.app [consensus.app]

- 7. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]

Tetradecyltrimethylammonium Bromide (TTAB) CAS 1119-97-7: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrimethylammonium bromide (TTAB), with the CAS number 1119-97-7, is a quaternary ammonium (B1175870) compound and cationic surfactant.[1][2] Its amphiphilic nature, consisting of a long hydrophobic tetradecyl chain and a positively charged trimethylammonium head group, allows it to form micelles in aqueous solutions and adsorb at interfaces.[1] This property makes TTAB a versatile molecule with a wide range of applications in research and industry, including as an antimicrobial agent, a template for nanoparticle synthesis, a component in drug delivery systems, and a tool in biophysical studies.[1][3][4] This guide provides an in-depth overview of the core research applications of TTAB, focusing on its role in nanoparticle synthesis, drug delivery, antimicrobial activity, cancer research, and as an inhibitor of protein aggregation.

Physicochemical Properties of TTAB

The fundamental properties of TTAB are crucial for understanding its behavior in various applications.

| Property | Value | Reference |

| CAS Number | 1119-97-7 | [1] |

| Molecular Formula | C17H38BrN | [1] |

| Molecular Weight | 336.40 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Melting Point | 245-250 °C | [6] |

| Solubility | Soluble in water, ethanol, and methanol.[2][6] | [2][6] |

| Critical Micelle Concentration (CMC) | Approximately 0.25 mM in aqueous solution. | [7] |

Core Research Applications

Nanoparticle Synthesis

TTAB is extensively used as a surfactant, stabilizer, or template in the synthesis of various nanoparticles. Its role is to control the size, shape, and stability of the resulting nanomaterials.[3][8]

-

Platinum Nanoparticles (Pt NPs): TTAB has been used for the kinetic stabilization of Pt NPs synthesized via chemical reduction.[8] The concentration of TTAB can influence the particle size and shape, with higher concentrations leading to smaller, cuboctahedral nanoparticles.[8]

-

Hollow Mesoporous Silica (B1680970) Nanoparticles (HMSNs): In the synthesis of HMSNs, TTAB acts as a porogen (pore-forming agent).[4] These nanoparticles exhibit a high specific surface area (e.g., 1355 m²/g) and can be used as carriers for pH-responsive drug delivery.[4]

-

Silver Nanoparticles (AgNPs): TTAB is an effective stabilizer for AgNPs, with the stabilizing effect increasing with the length of the hydrophobic chain.[9] This leads to the formation of smaller nanoparticles with high positive zeta potential values.[9]

-

Iron Oxide (Fe3O4) Nanoparticles: The surface of magnetic Fe3O4 nanoparticles can be modified with TTAB.[10] This modification results in surface-charged nanoparticles that do not agglomerate in deionized water and exhibit a high zeta potential (approximately 40 mV).[10]

Experimental Protocol: Synthesis of Platinum Nanoparticles

A typical synthesis of platinum nanoparticles involves the chemical reduction of a platinum salt in the presence of TTAB as a stabilizing agent.[8]

-

Preparation of Solutions: Prepare aqueous solutions of potassium tetrachloroplatinate(II) (K2PtCl4), ascorbic acid (AA) as the reducing agent, and TTAB.[8]

-

Mixing: Mix the K2PtCl4 and TTAB solutions. The TTAB/Pt²+ ratio is a critical parameter for controlling nanoparticle size.[8]

-

Reduction: Add the ascorbic acid solution to the mixture to initiate the reduction of Pt²+ ions to platinum nanoparticles.[8]

-

Characterization: The formation and growth of the nanoparticles can be monitored in situ using techniques like Small-Angle X-ray Scattering (SAXS).[8]

Workflow for TTAB-Mediated Nanoparticle Synthesis

Caption: Workflow for the synthesis of nanoparticles using TTAB as a stabilizing agent.

Drug Delivery Systems

TTAB's surfactant properties and biocompatibility at low concentrations make it a valuable component in the development of advanced drug delivery systems.[11][12]

-

Enhanced Drug Solubility: As a surfactant, TTAB can form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions and potentially enhancing their bioavailability.[11]

-

Controlled Release: TTAB is used in the formulation of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), for the sustained release of drugs.[13] The concentration of TTAB can be optimized to control the particle size and drug encapsulation efficiency.[13]

-

Prolonged Mucosal Residence Time: TTAB has been incorporated into lipid-based nanocarriers like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) to prolong their residence time on mucosal surfaces.[12] Phosphate-decorated nanocarriers containing TTAB have shown a 4-fold increase in mucosal residence time compared to blank formulations.[12]

Experimental Protocol: Preparation of Lipid-Based Nanocarriers

The following is a general procedure for preparing surface-decorated SLNs and NLCs with TTAB for enhanced mucosal adhesion.[14]

-

Lipid Phase Preparation: Melt the solid lipid (for SLNs) or a mixture of solid and liquid lipids (for NLCs). Add TTAB (dissolved in a small amount of ethanol) and a phosphate-containing surfactant (e.g., PNPP) to the molten lipid phase.[14]

-

Aqueous Phase Preparation: Prepare a hot aqueous solution.

-

Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

-

Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to produce nanoparticles.

-

Cooling and Collection: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs. The resulting nanoparticle suspension can be collected for further use.[14]

Mechanism of Enhanced Mucosal Residence Time

Caption: Role of TTAB in modifying nanocarriers for prolonged mucosal residence.

Antimicrobial Activity

TTAB, like other quaternary ammonium compounds, exhibits antimicrobial properties against a range of microorganisms.[1][15]

-

Broad-Spectrum Activity: Alkyltrimethylammonium bromides, including TTAB, have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[15]

-

Mechanism of Action: The antimicrobial action is attributed to the interaction of the positively charged head group with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death.

-

Structure-Activity Relationship: The length of the alkyl chain influences the antimicrobial efficacy. For alkyltrimethylammonium bromides, a chain length of C14 (as in TTAB) has been reported to be highly active.[15]

Table: Antimicrobial Activity of Alkyltrimethylammonium Bromides (CnTAB)

| Compound (Alkyl Chain Length) | Organism | Minimum Inhibitory Concentration (MIC) |

| C10TAB | Staphylococcus aureus | High activity |

| C12TAB | Staphylococcus aureus | High activity |

| C14TAB (TTAB) | Various bacteria | Reported as most active in the series [15] |

Note: Specific MIC values were not provided in the search results, but the relative activity was indicated.

Inhibition of Protein Aggregation

Neurodegenerative diseases are often associated with the aggregation of proteins into amyloid fibrils.[16] TTAB has been investigated for its potential to inhibit this process.

-

Inhibition of Lysozyme Fibrillation: Studies have shown that TTAB can inhibit the fibrillation of hen egg-white lysozyme.[16] Micellar TTAB (at concentrations above the CMC) demonstrates a stronger inhibitory effect than monomeric TTAB.[16]

-

Mechanism of Inhibition: TTAB is thought to interfere with the formation of β-sheets, which are characteristic of amyloid fibrils.[16] The polar head groups of TTAB interact with the amyloid fibrils, disrupting the intermolecular hydrogen bonds that stabilize the β-sheet structure. This interaction can lead to a conformational change from β-sheet to α-helix.[16]

Cancer Research

Recent research has identified TTAB as an inhibitor of dynamin, a GTPase involved in endocytosis and cytokinesis, making it a potential candidate for cancer therapy.[17][18]

-

Dynamin Inhibition: TTAB acts as a dynamin I/II inhibitor by targeting the interaction between dynamin and phospholipids, with a Ki of 940 nM for dynamin's GTPase activity.[17]

-

Induction of Cytokinesis Failure: By inhibiting dynamin's function during the final stage of cell division (abscission), TTAB can cause cytokinesis failure in cancer cells.[18]

-

Inhibition of Cell Proliferation: TTAB has been shown to reduce the proliferation and viability of human cancer cells, including HeLa, H460, and SW480 cell lines.[18]

Signaling Pathway: Inhibition of Cytokinesis by TTAB

Caption: TTAB inhibits dynamin, leading to cytokinesis failure and reduced cancer cell proliferation.

Toxicology and Safety

While TTAB has numerous applications, it is essential to consider its toxicological profile.

-